![molecular formula C25H32O4 B14412856 4-Methoxyphenyl 4-[(undec-10-en-1-yl)oxy]benzoate CAS No. 82971-49-1](/img/structure/B14412856.png)
4-Methoxyphenyl 4-[(undec-10-en-1-yl)oxy]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxyphenyl 4-[(undec-10-en-1-yl)oxy]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methoxyphenyl group and an undec-10-en-1-yloxy group attached to a benzoate core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyphenyl 4-[(undec-10-en-1-yl)oxy]benzoate typically involves the esterification of 4-methoxyphenol with 4-[(undec-10-en-1-yl)oxy]benzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems can further streamline the production process, ensuring high purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxyphenyl 4-[(undec-10-en-1-yl)oxy]benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Formation of 4-methoxyphenyl 4-[(undec-10-en-1-yl)oxy]benzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Methoxyphenyl 4-[(undec-10-en-1-yl)oxy]benzoate has several scientific research applications:
Materials Science: Used in the synthesis of liquid crystal elastomers, which have applications in display technologies and sensors.
Pharmaceuticals: Potential use as an intermediate in the synthesis of bioactive compounds with antimicrobial or anti-inflammatory properties.
Chemistry: Employed as a building block in organic synthesis for the development of novel compounds.
Mecanismo De Acción
The mechanism of action of 4-Methoxyphenyl 4-[(undec-10-en-1-yl)oxy]benzoate is largely dependent on its functional groups. The methoxy group can participate in hydrogen bonding and electronic interactions, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These interactions and reactions can influence the compound’s behavior in biological systems and its efficacy in various applications .
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxyphenyl 4-[(6-(acryloyloxy)hexyl)oxy]benzoate: Similar structure but with an acrylate group instead of an undec-10-en-1-yloxy group.
4-Methoxyphenyl 4-(3-buten-1-yloxy)benzoate: Similar structure but with a butenyl group instead of an undec-10-en-1-yloxy group.
Uniqueness
4-Methoxyphenyl 4-[(undec-10-en-1-yl)oxy]benzoate is unique due to the presence of the long undec-10-en-1-yloxy chain, which can impart distinct physical and chemical properties. This makes it particularly useful in the design of liquid crystal materials and other advanced materials .
Propiedades
Número CAS |
82971-49-1 |
|---|---|
Fórmula molecular |
C25H32O4 |
Peso molecular |
396.5 g/mol |
Nombre IUPAC |
(4-methoxyphenyl) 4-undec-10-enoxybenzoate |
InChI |
InChI=1S/C25H32O4/c1-3-4-5-6-7-8-9-10-11-20-28-23-14-12-21(13-15-23)25(26)29-24-18-16-22(27-2)17-19-24/h3,12-19H,1,4-11,20H2,2H3 |
Clave InChI |
SQCYHQWGJUZDFJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCCCCCCCCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trimethyl[3-(trimethylgermyl)prop-2-yn-1-yl]silane](/img/structure/B14412796.png)
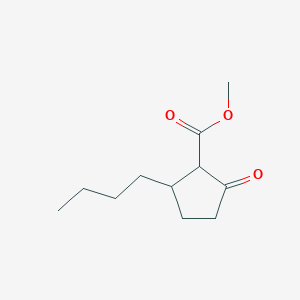
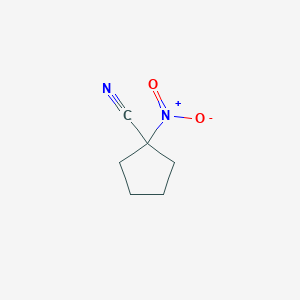
![(2S,3S)-3-[tert-butyl(dimethyl)silyl]oxy-2-methylpentan-1-ol](/img/structure/B14412805.png)
![8-(Benzenesulfonyl)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B14412808.png)
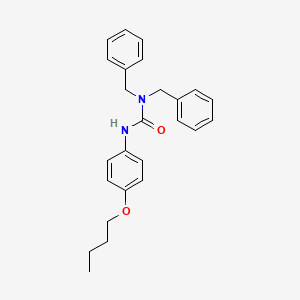
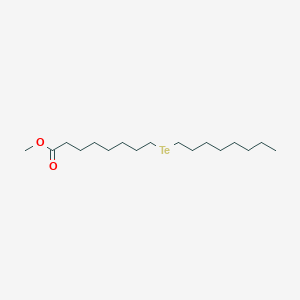
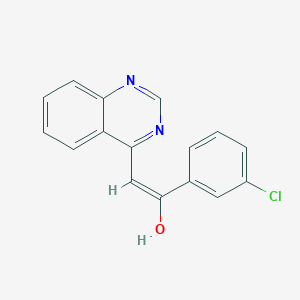
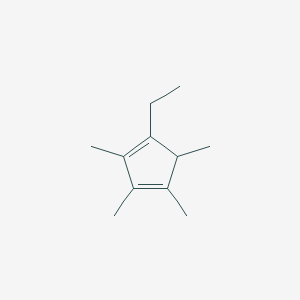
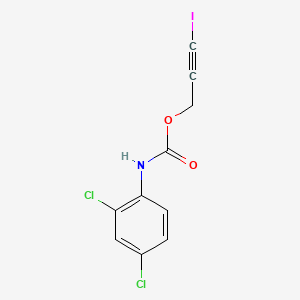
![(2R,3S)-2,3-Dichlorospiro[cyclopropane-1,9'-fluorene]](/img/structure/B14412845.png)
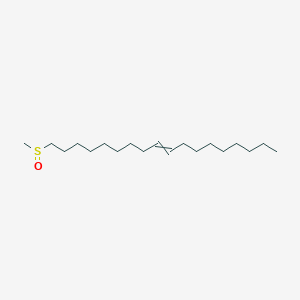
![1-{[1-Bromo-2-(2,2-dimethylpropoxy)ethenyl]oxy}-2,2-dimethylpropane](/img/structure/B14412853.png)
![2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-4-methoxyphenol](/img/structure/B14412855.png)
